

(2-Oxopyrrolidin-1-yl)acetic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Oxopyrrolidin-1-yl)acetic acid

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An In-depth Technical Guide to (2-Oxopyrrolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, a derivative of the 2-pyrrolidone structure, is a compound of interest in pharmaceutical research and development. Its structural similarity to pyroglutamic acid and its role as a known impurity of Piracetam, a nootropic drug, underscore the importance of its thorough characterization.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

(2-Oxopyrrolidin-1-yl)acetic acid is an off-white to light yellow solid.^[3] A summary of its key physicochemical properties is presented in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

Property	Value	Source
CAS Number	53934-76-2	[1][3][4][5]
Molecular Formula	C ₆ H ₉ NO ₃	[1][3][4][5]
Molecular Weight	143.14 g/mol	[1][3][4]
Melting Point	143°C (in benzene)	[3]
Boiling Point (Predicted)	379.1 ± 25.0 °C	[3]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[3]
pKa (Predicted)	3.75 ± 0.10	[3][5]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate (heated) and Methanol.	[3][4]
Appearance	Off-white to light yellow solid	[3]

Synthesis Protocol

A common laboratory-scale synthesis of **(2-Oxopyrrolidin-1-yl)acetic acid** involves the debenzoylation of Benzyl (2-oxopyrrolidin-1-yl) acetate.[3][4]

Experimental Protocol: Hydrogenolysis of Benzyl (2-oxopyrrolidin-1-yl) acetate

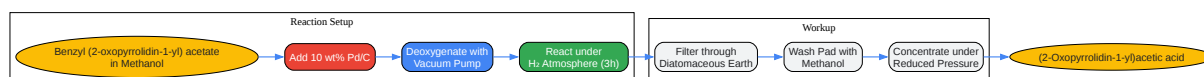
Materials:

- Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg)
- Methanol (5 mL)
- 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg)
- Diatomaceous earth

- Hydrogen gas supply (balloon)
- Standard laboratory glassware and filtration apparatus
- Vacuum pump
- Rotary evaporator

Procedure:

- In a suitable reaction flask, dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (233 mg, 1.0 mmol) in methanol (5 mL) at room temperature (23°C).^{[3][4]}
- Carefully add 10 wt% Pd/C catalyst (100 mg) to the solution.^{[3][4]}
- Deoxygenate the reaction mixture using a vacuum pump.^{[3][4]}
- Introduce a hydrogen atmosphere to the reaction vessel, typically using a hydrogen-filled balloon.^{[3][4]}
- Stir the reaction mixture vigorously for 3 hours.^{[3][4]}
- Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.^{[3][4]}
- Wash the diatomaceous earth pad with an additional portion of methanol (100 mL) to ensure complete recovery of the product.^{[3][4]}
- Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.^{[3][4]}
- The resulting solid is **(2-Oxopyrrolidin-1-yl)acetic acid** (143 mg, 100% yield).^{[3][4]}



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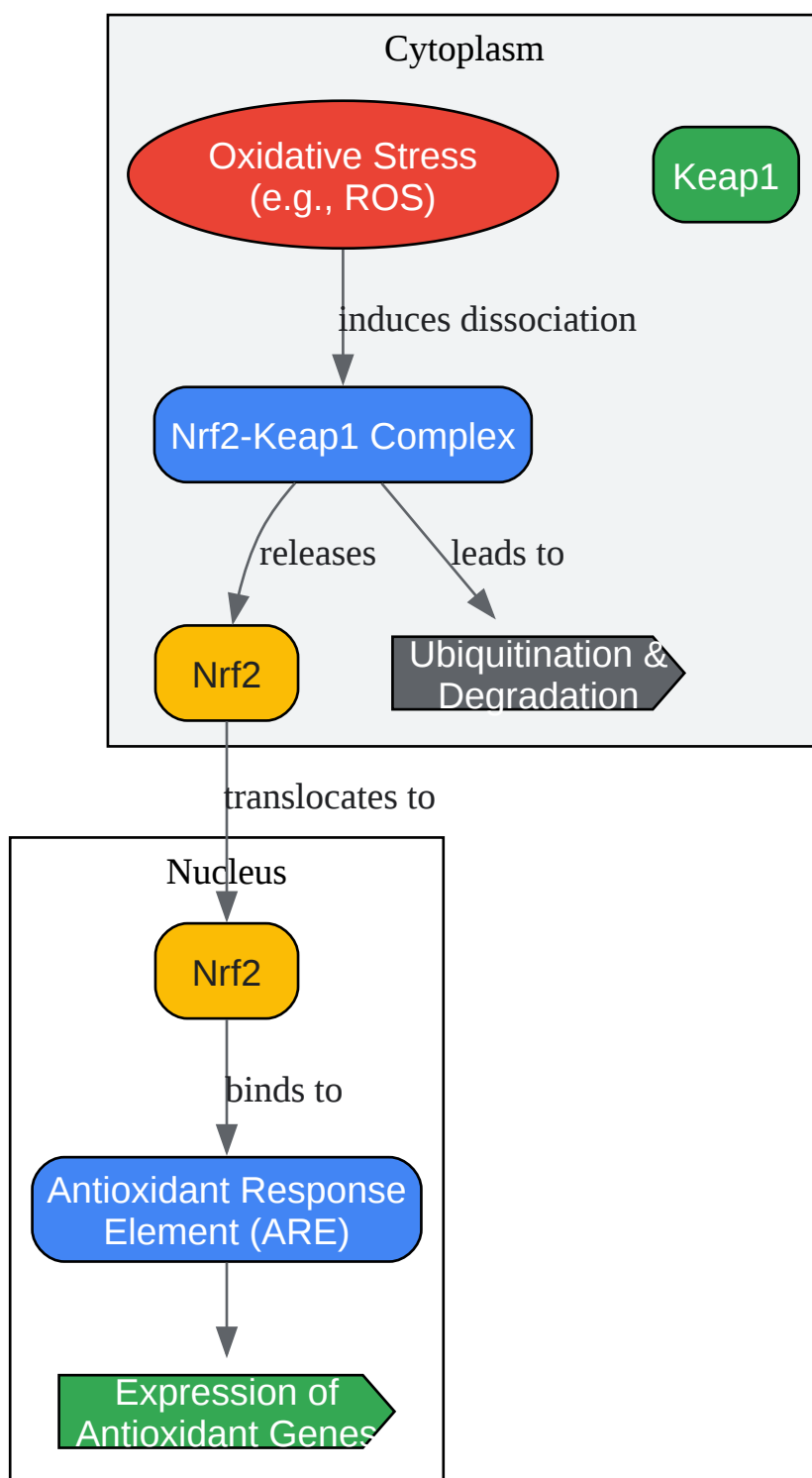
Synthesis workflow for (2-Oxopyrrolidin-1-yl)acetic acid.

Biological Significance and Applications

(2-Oxopyrrolidin-1-yl)acetic acid is primarily recognized as a reagent in the synthesis of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4B is a target of interest in the development of treatments for inflammatory diseases and central nervous system disorders.

While direct and extensive biological studies on **(2-Oxopyrrolidin-1-yl)acetic acid** are not widely published, the broader class of 2-oxopyrrolidine derivatives has shown a range of biological activities. For instance, certain novel 5-oxopyrrolidine derivatives have been synthesized and characterized for their potential anticancer and antimicrobial properties. Furthermore, a novel 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway in human epidermal keratinocytes.[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Although the following diagram illustrates the Nrf-2 signaling pathway activated by a derivative, it provides a plausible framework for investigating the potential biological effects of **(2-Oxopyrrolidin-1-yl)acetic acid**.



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Nrf-2 signaling pathway activated by some 2-oxopyrrolidine derivatives.

Conclusion

(2-Oxopyrrolidin-1-yl)acetic acid is a well-characterized compound with established physicochemical properties and a straightforward synthetic route. Its primary current application appears to be as a building block in the synthesis of more complex, biologically active molecules. The broader family of 2-oxopyrrolidine derivatives demonstrates a range of interesting biological activities, suggesting that further investigation into the pharmacological profile of **(2-Oxopyrrolidin-1-yl)acetic acid** itself may be a worthwhile endeavor for researchers in drug discovery and development. This guide provides foundational data to support such future investigations.

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- To cite this document: BenchChem. [(2-Oxopyrrolidin-1-yl)acetic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054401#2-oxopyrrolidin-1-yl-acetic-acid-cas-number-and-molecular-formula]

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